Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate

Description

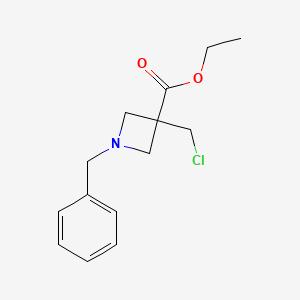

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a four-membered azetidine ring derivative featuring three key substituents:

- 1-Benzyl group: Enhances lipophilicity and modulates steric interactions.

- 3-Chloromethyl group: A reactive site for nucleophilic substitution or cross-coupling reactions.

- 3-Ethyl ester: Provides hydrolytic stability compared to methyl esters and influences solubility.

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules like bronchodilators and anti-inflammatory agents . Its strained azetidine ring confers unique reactivity compared to larger heterocycles (e.g., pyrrolidine or piperidine).

Properties

IUPAC Name |

ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHVYELQJJOFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . The reaction proceeds under mild conditions and yields the desired azetidine derivative in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Ring-Opening Reactions: Catalysts like acids or bases can facilitate ring-opening reactions, often in solvents like water or alcohols.

Major Products Formed

Substitution Reactions: Products include azetidine derivatives with various functional groups replacing the chloromethyl group.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Ring-Opening Reactions: Products include linear or branched compounds derived from the azetidine ring.

Scientific Research Applications

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules.

Polymer Chemistry: It is used in the synthesis of polyamines through ring-opening polymerization, which has applications in materials science and biotechnology.

Mechanism of Action

The mechanism of action

Biological Activity

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a compound characterized by its unique azetidine structure and chloromethyl functionality, which may contribute to its biological activity. This article presents a detailed examination of its biological properties, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHClN O, with a molecular weight of approximately 267.75 g/mol. The presence of the chloromethyl group is significant as it may enhance reactivity and facilitate the synthesis of derivatives with varied biological activities.

Structural Features

| Feature | Description |

|---|---|

| Azetidine Ring | A four-membered nitrogen-containing heterocycle. |

| Chloromethyl Group | Enhances reactivity compared to analogs without this group. |

| Ethyl Ester | Contributes to the compound's solubility and potential bioavailability. |

Potential Anticancer Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit promising anticancer activities. For instance, modifications in the azetidine structure can lead to compounds that induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells . The mechanism often involves the activation of caspase pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, substituents at specific positions on the azetidine ring can enhance or diminish activity against cancer cell lines. Studies have shown that electron-withdrawing groups significantly impact the potency of these compounds .

Case Studies

- Antitumor Activity : A study evaluated various azetidine derivatives, including those similar to this compound, against human leukemia cell lines. The results demonstrated that certain derivatives exhibited lower IC values than established chemotherapeutics like doxorubicin, indicating superior efficacy in inducing cell death .

- Mechanistic Insights : Flow cytometry assays revealed that certain azetidine derivatives could arrest the cell cycle at the G1 phase and trigger apoptosis through increased caspase-3/7 activity. This suggests a potential mechanism for their anticancer effects, warranting further investigation into their use as therapeutic agents .

Synthesis and Applications

The synthesis of this compound can be achieved through various routes, often involving intermediates such as N-benzyl azetidine-3-carboxylic acid methyl esters. These intermediates are valuable for producing more complex molecules with potential biological activities .

Medicinal Chemistry Applications

Given its structural attributes, this compound serves as a versatile building block in drug discovery. Its derivatives may target various diseases due to their potential biological activities, making them candidates for further pharmacological evaluation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Carboxylate Derivatives

Methyl 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylate

- Structural difference : Methyl ester (vs. ethyl ester in the target compound).

- Impact : Reduced steric bulk and lower hydrolytic stability compared to ethyl esters.

- Synthesis : Prepared via similar coupling reactions but with methyl azetidine-3-carboxylate intermediates .

- Applications : Less frequently used in prodrug design due to faster esterase-mediated hydrolysis .

tert-Butyl Azetidine-3-carboxylate Hydrochloride

- Structural difference : tert-Butyl ester (bulky substituent) and hydrochloride salt.

- Impact : Enhanced steric protection of the ester group, increasing stability under acidic conditions.

- Synthesis : Requires tert-butylation strategies, often involving isocyanate additions .

- Applications : Preferred for solid-phase peptide synthesis due to improved solubility and stability .

Piperidine and Pyrrolidine Analogs

Ethyl 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

- Structural difference : Five-membered pyrrolidine ring (vs. azetidine).

- Impact : Reduced ring strain, higher conformational flexibility, and altered pharmacokinetic properties.

- Physical Properties: Molecular weight = 281.78 g/mol (C₁₅H₂₀ClNO₂) .

- Applications : Used in antiviral and antibacterial drug discovery but less favored for CNS-targeting agents due to lower blood-brain barrier penetration .

Ethyl Piperidine-3-carboxylate Hydrochloride

Functional Group Variants

3-Aminoazetidine-3-carboxylic Acid

- Structural difference: Amino group replaces chloromethyl.

- Impact : Enables peptide bond formation or metal coordination.

- Synthesis: Generated via hydrogenolysis of azido intermediates (e.g., ethyl 3-azidoazetidine-3-carboxylate) .

- Applications : Key building block for β-lactam analogs and enzyme inhibitors .

Ethyl 3-Hydroxy-3-methylazetidine-1-carboxylate

Comparative Data Table

Q & A

Q. What are the common synthetic routes for Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling, hydrolysis, and functional group transformations. For example:

Azetidine Core Formation : Reacting N-benzyl pyrrole with methyl azetidine-3-carboxylate under basic conditions to form the azetidine ring.

Chloromethyl Introduction : Substitution or alkylation reactions to introduce the chloromethyl group at the 3-position.

Esterification : Ethyl ester formation via acid-catalyzed esterification or transesterification .

Key reagents: 4-(2-aminoethyl)pyridine, base (e.g., NaOH), and chloromethylation agents (e.g., chloromethyl ether derivatives).

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile chlorinated intermediates.

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

Safety Note: Related azetidine derivatives (e.g., azetidine-3-carboxylic acid) require similar precautions due to reactivity and toxicity .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Analytical Techniques :

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s structural ambiguities?

Methodological Answer:

Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).

Structure Solution : Use SHELXD for phase determination via direct methods.

Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy rates.

Critical Analysis: SHELX excels in handling small-molecule data but may require manual adjustment for disordered chloromethyl groups. Compare residual density maps to resolve ambiguities .

Q. How to investigate reaction mechanisms involving the chloromethyl group’s reactivity?

Methodological Answer:

Kinetic Studies : Monitor nucleophilic substitution (S2) rates with varying nucleophiles (e.g., amines, thiols).

Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies.

Isotopic Labeling : Use C-labeled chloromethyl groups in NMR to track bond cleavage.

Application: The chloromethyl group’s lability enables its use in prodrug design or crosslinking applications .

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

Cross-Validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected ester hydrolysis).

Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers of the benzyl group).

Crystallographic Correlation : Use X-ray-derived bond lengths to validate NMR-assigned conformers.

Example: Discrepancies in H NMR splitting patterns may arise from steric hindrance near the azetidine ring .

Q. What role does this compound play in antibody-drug conjugate (ADC) development?

Methodological Answer:

- Linker Design : The ethyl ester and chloromethyl groups enable conjugation to antibodies (via cysteine/maleimide chemistry) and payloads (e.g., cytotoxic agents).

- Stability Testing : Assess linker hydrolysis in serum (pH 7.4) vs. lysosomal conditions (pH 5.0).

Case Study: Ethyl azetidine-3-carboxylate derivatives are non-cleavable ADC linkers, enhancing plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.